![molecular formula C36H50O2 B14376356 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) CAS No. 88457-44-7](/img/structure/B14376356.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) is an organic compound characterized by its unique molecular structure, which includes a central phenylene group flanked by methyleneoxy linkages and octylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-octylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The methyleneoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The octylbenzene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or mechanical properties.
Organic Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and additives for lubricants and coatings.
Wirkmechanismus
The mechanism by which 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules to form stable polymers. In drug delivery, it can encapsulate drugs, protecting them from degradation and facilitating their controlled release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)
- 1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium)
Uniqueness
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) is unique due to its long octyl chains, which impart specific hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of water-resistant materials or in drug delivery systems where hydrophobic encapsulation is desired.
Eigenschaften
CAS-Nummer |
88457-44-7 |
|---|---|
Molekularformel |
C36H50O2 |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
1,4-bis[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-31-21-25-35(26-22-31)37-29-33-17-19-34(20-18-33)30-38-36-27-23-32(24-28-36)16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
InChI-Schlüssel |
MRLQQYMFSHLGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

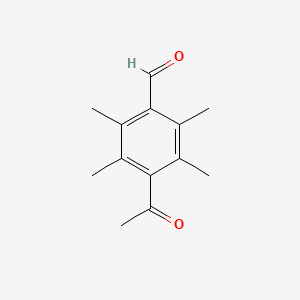
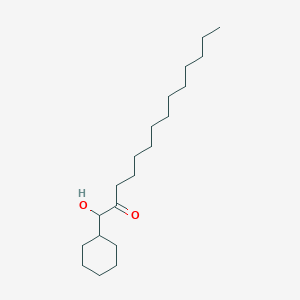
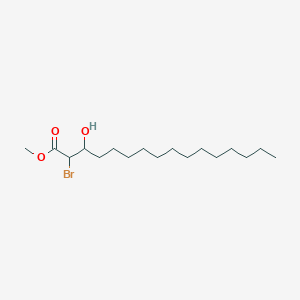
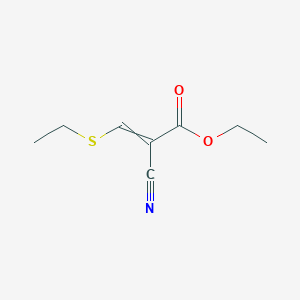
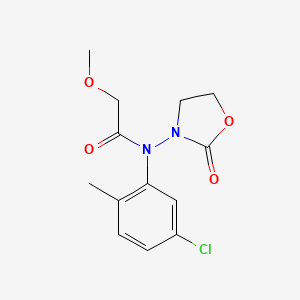
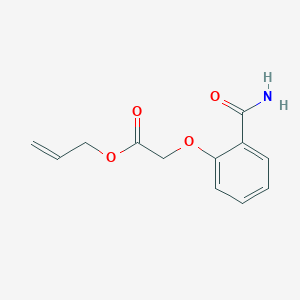
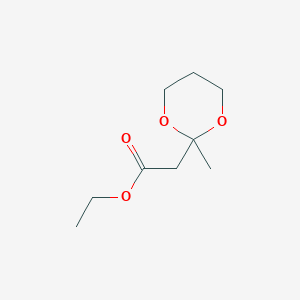
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)
